6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
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Overview
Description
3-Cyclohexene-1-carboxylic acid, 6-[[(4-bromo-2-fluorophenyl)amino]carbonyl]- is a complex organic compound with a unique structure that combines a cyclohexene ring with a carboxylic acid group and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexene-1-carboxylic acid, 6-[[(4-bromo-2-fluorophenyl)amino]carbonyl]- typically involves multiple steps. One common method starts with the preparation of 3-cyclohexene-1-carboxylic acid, which can be synthesized through the hydrogenation of benzoic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 6-[[(4-bromo-2-fluorophenyl)amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-Cyclohexene-1-carboxylic acid, 6-[[(4-bromo-2-fluorophenyl)amino]carbonyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclohexene-1-carboxylic acid, 6-[[(4-bromo-2-fluorophenyl)amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,6-Tetrahydrobenzoic acid
- Cyclohexanecarboxylic acid
- 3-Cyclohexene-1-methanol
Uniqueness
3-Cyclohexene-1-carboxylic acid, 6-[[(4-bromo-2-fluorophenyl)amino]carbonyl]- is unique due to the presence of the 4-bromo-2-fluorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and potential therapeutic applications compared to similar compounds .
Properties
Molecular Formula |
C14H13BrFNO3 |
---|---|
Molecular Weight |
342.16 g/mol |
IUPAC Name |
6-[(4-bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H13BrFNO3/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-2,5-7,9-10H,3-4H2,(H,17,18)(H,19,20) |
InChI Key |
LGLQLMOMMALFKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=C(C=C(C=C2)Br)F)C(=O)O |
Origin of Product |
United States |
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